molecular formula C25H27N3O4S B4166580 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide

Cat. No.: B4166580
M. Wt: 465.6 g/mol
InChI Key: ORVFIIRGNFYCRH-UHFFFAOYSA-N
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Description

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide is a complex organic compound that features a piperazine ring, a benzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide typically involves multiple steps One common route includes the reaction of 4-benzylpiperazine with a suitable electrophile to introduce the benzyl groupThe final step involves the sulfonation of the phenyl ring to form the benzenesulfonamide moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the piperazine or benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups .

Scientific Research Applications

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzyl and benzenesulfonamide groups can enhance binding affinity and selectivity for these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c29-25(28-17-15-27(16-18-28)19-21-7-3-1-4-8-21)20-32-23-11-13-24(14-12-23)33(30,31)26-22-9-5-2-6-10-22/h1-14,26H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVFIIRGNFYCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide
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4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide
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4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide

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